molecular formula C14H11IN2S B3714890 2-[(3-iodophenyl)methylsulfanyl]-1H-benzimidazole CAS No. 425651-03-2

2-[(3-iodophenyl)methylsulfanyl]-1H-benzimidazole

Cat. No.: B3714890
CAS No.: 425651-03-2
M. Wt: 366.22 g/mol
InChI Key: XXAZIAMYGBSWEM-UHFFFAOYSA-N
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Description

“2-[(3-iodobenzyl)thio]-1H-benzimidazole” is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β) with an IC50 of 390nM . It has a molecular formula of C14H10IN3OS and a molecular weight of 395.2 . It is also known by the alternative name TIBPO .


Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . Another method involves the reaction of (2-iodobenzyl)triphenylphosphonium bromide and (2-iodophenylimino)triphenylphosphorane with thiocarboxylic acids to give benzothiazoles .


Molecular Structure Analysis

The molecular structure of “2-[(3-iodobenzyl)thio]-1H-benzimidazole” consists of a benzimidazole core with a 3-iodobenzyl group attached via a sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives are diverse and depend on the functional groups present in the molecule. For instance, the presence of an iodobenzyl group can facilitate reactions such as carbopalladation-annulation .


Physical and Chemical Properties Analysis

“2-[(3-iodobenzyl)thio]-1H-benzimidazole” is a lyophilized compound with a purity of ≥95% (HPLC). It is soluble in DMSO (10mg/ml) or 100% ethanol .

Mechanism of Action

While the exact mechanism of action for “2-[(3-iodobenzyl)thio]-1H-benzimidazole” is not specified in the retrieved papers, it is known to inhibit GSK-3β . GSK-3β is a protein kinase involved in various cellular processes, and its inhibition can have significant biological effects.

Future Directions

The future directions for “2-[(3-iodobenzyl)thio]-1H-benzimidazole” and similar compounds could involve further exploration of their biological activities and potential applications. For instance, benzimidazole derivatives have been studied for their anticancer properties . Additionally, the development of green methodologies for the synthesis of these compounds is a promising area of research .

Properties

IUPAC Name

2-[(3-iodophenyl)methylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2S/c15-11-5-3-4-10(8-11)9-18-14-16-12-6-1-2-7-13(12)17-14/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAZIAMYGBSWEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=CC(=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361912
Record name 2-[(3-iodophenyl)methylsulfanyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425651-03-2
Record name 2-[(3-iodophenyl)methylsulfanyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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